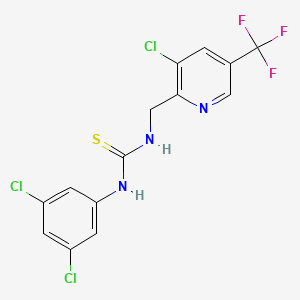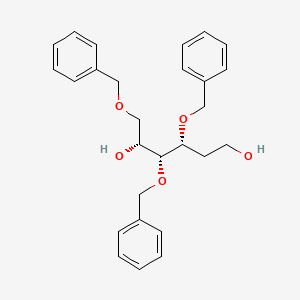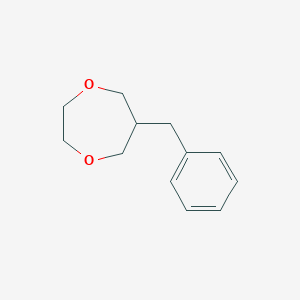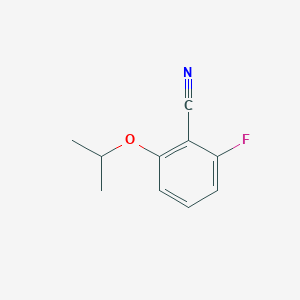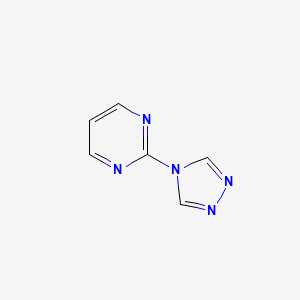
2-(4H-1,2,4-Triazol-4-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4H-1,2,4-Triazol-4-yl)pyrimidine is a heterocyclic compound that consists of a pyrimidine ring fused with a triazole ring. This compound is known for its planar structure, with the triazole and pyrimidine rings forming a dihedral angle of approximately 2.9 degrees
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-Triazol-4-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1,2,4-triazole with a pyrimidine derivative under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-(4H-1,2,4-Triazol-4-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazole-pyrimidine compounds.
科学的研究の応用
2-(4H-1,2,4-Triazol-4-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of 2-(4H-1,2,4-Triazol-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are attributed to the inhibition of endoplasmic reticulum stress and apoptosis, as well as the modulation of the NF-kB inflammatory pathway . The compound’s ability to form hydrogen bonds and interact with active residues of proteins like ATF4 and NF-kB plays a crucial role in its biological activities.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar biological activities.
Pyrimidine: The parent compound of 2-(4H-1,2,4-Triazol-4-yl)pyrimidine, known for its role in nucleic acids.
Triazole-Pyrimidine Hybrids: Compounds that combine the structural features of triazole and pyrimidine, often exhibiting enhanced biological activities.
Uniqueness
This compound stands out due to its unique combination of triazole and pyrimidine rings, which confer distinct chemical and biological properties
特性
分子式 |
C6H5N5 |
|---|---|
分子量 |
147.14 g/mol |
IUPAC名 |
2-(1,2,4-triazol-4-yl)pyrimidine |
InChI |
InChI=1S/C6H5N5/c1-2-7-6(8-3-1)11-4-9-10-5-11/h1-5H |
InChIキー |
GXVKPFXICIMNEO-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)N2C=NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100286.png)
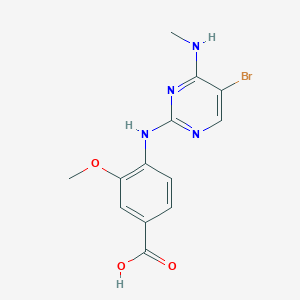

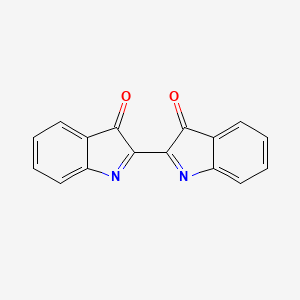


![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B13100318.png)
![5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13100320.png)
